![molecular formula C15H9N3 B2696013 7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine CAS No. 1264192-44-0](/img/structure/B2696013.png)

7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

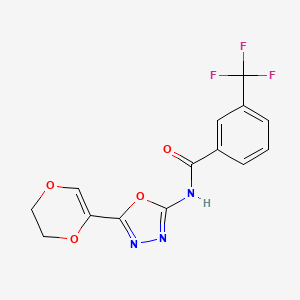

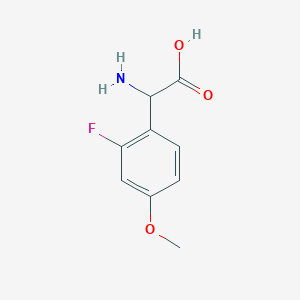

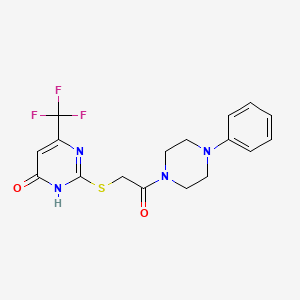

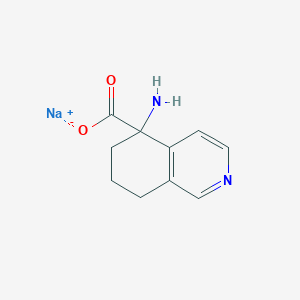

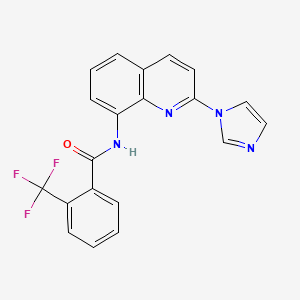

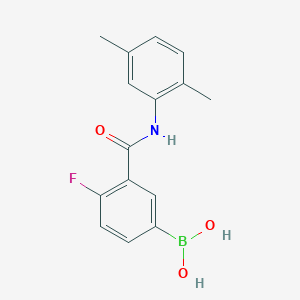

7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine is a chemical compound with the CAS Number: 1264192-44-0 . It has a molecular weight of 231.26 .

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A study reported the synthesis of novel pyrido[2,3-b]pyrazine based heterocyclic compounds .Molecular Structure Analysis

The molecular structure of 7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine can be analyzed using spectral techniques such as NMR and FT-IR . The InChI code for this compound is 1S/C15H9N3/c1-2-4-12(5-3-1)6-7-13-10-14-15(18-11-13)17-9-8-16-14/h1-5,8-11H .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine include a density of 1.4±0.1 g/cm3, boiling point of 465.4±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 65.3±0.4 cm3 .Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs) and Displays

The design and synthesis of novel fluorescent materials play a crucial role in developing cost-effective multicolor displays. Researchers have explored pyrido[2,3-b]pyrazine as a core structure for full-color emitting materials in OLEDs . Its high photoluminescence quantum efficiency (PLQY) makes it promising for achieving vibrant and efficient displays.

Nonlinear Optical (NLO) Materials

Pyrido[2,3-b]pyrazine derivatives exhibit remarkable contributions to nonlinear optical (NLO) applications. These compounds have been investigated for their NLO response, which is essential for technologies like frequency conversion, optical switching, and data communication . Their unique electronic properties make them interesting candidates for NLO devices.

Electrochemical Sensing of DNA

Compounds based on pyrido[2,3-b]pyrazine have been utilized for the first time in electrochemical sensing of DNA. Their chemical structures and properties were ascertained through experimental techniques and density functional theory (DFT) computations. These materials show potential for biosensing applications, especially in detecting DNA sequences .

In Vitro Antioxidant Activity

Researchers have explored the antioxidant properties of pyrido[2,3-b]pyrazine-based heterocyclic compounds. These molecules exhibit significant antioxidant activity in vitro, making them relevant for potential therapeutic applications . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases.

Antiurease Activity

Pyrido[2,3-b]pyrazine derivatives have also been evaluated for their antiurease activity. Urease is an enzyme involved in the hydrolysis of urea, and inhibiting its activity can have implications in treating conditions related to urease overactivity, such as kidney stones and urinary tract infections . These compounds may serve as leads for developing urease inhibitors.

Materials Chemistry and Synthesis

Beyond specific applications, pyrido[2,3-b]pyrazine serves as a versatile building block in materials chemistry. Researchers can modify its structure to create new derivatives with tailored properties. Its simple molecular structure and synthetic accessibility make it valuable for designing functional materials .

Orientations Futures

Mécanisme D'action

Mode of Action

It has been suggested that it may interact with its targets through a process known as excited-state proton-coupled electron transfer (pcet) . This process is a key step in the photo-oxidation of small, electron-rich systems possessing acidic hydrogen atoms .

Biochemical Pathways

It has been suggested that it may have a role in electrochemical dna sensing and antioxidant activity .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

It has been suggested that it may have remarkable nonlinear optical (nlo) response .

Action Environment

Environmental factors such as temperature, ph, and light exposure can generally affect the stability and efficacy of chemical compounds .

Propriétés

IUPAC Name |

7-(2-phenylethynyl)pyrido[2,3-b]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3/c1-2-4-12(5-3-1)6-7-13-10-14-15(18-11-13)17-9-8-16-14/h1-5,8-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZGDFGAGYQSPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC3=NC=CN=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2695943.png)

![1-(4-Hydroxy-1-azaspiro[4.5]decan-1-yl)prop-2-en-1-one](/img/structure/B2695946.png)

![N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2695949.png)

![2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2695950.png)